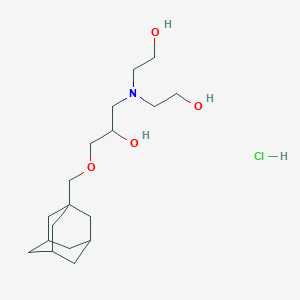

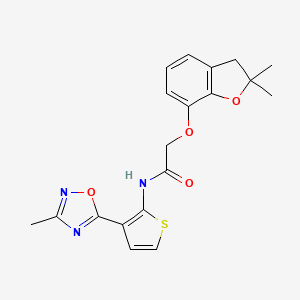

![molecular formula C7H12ClNO B2703905 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride CAS No. 2095411-23-5](/img/structure/B2703905.png)

4-Methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride is a chemical compound . It shares a similar structure to the family of tropane alkaloids, which are known for their wide array of interesting biological activities .

Synthesis Analysis

The synthesis of similar structures, such as the 8-azabicyclo[3.2.1]octane scaffold, has been a topic of interest in many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis

The molecular structure of 1-azabicyclo[2.2.1]heptane, a similar compound, is available as a 2D Mol file or as a computed 3D SD file . The formula is C6H11N and the molecular weight is 97.1582 .Chemical Reactions Analysis

Research directed towards the preparation of the basic structure of similar compounds in a stereoselective manner has attracted attention from many research groups worldwide . There are important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Aplicaciones Científicas De Investigación

Asymmetric Synthesis and Cycloaddition Reactions

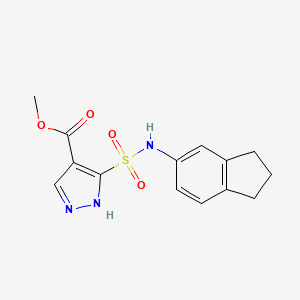

Derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates have been synthesized through Aza-Diels-Alder reactions. These reactions demonstrate the utility of chiral iminium ions, formed in situ from glyoxylic acid and chiral amines, with cyclopentadiene to produce cycloadducts. Such reactions showcase the potential for asymmetric synthesis using 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride derivatives as key intermediates, achieving high diastereoselectivity in certain cases (Waldmann & Braun, 1991).

Drug Discovery and Pharmacophore Development

Research has highlighted the formation of strained 3-azabicyclo[3.2.0]heptane derivatives through novel multicomponent cascade reactions. These reactions not only demonstrate the diastereoselective creation of these compounds but also underline their importance as pharmacophores in drug discovery, offering a basis for the development of new therapeutic agents (Kriis et al., 2010).

Antitumor Activity

4-Oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives have been explored for their antitumor activities. This research provided insights into the structure-activity relationship among these compounds, finding that certain derivatives exhibited significant cytotoxicity against tumor cells. The study points to the utility of these compounds as potential antitumor agents, highlighting the versatility of 4-Methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride in synthesizing compounds with potential therapeutic applications (Singh & Micetich, 2003).

Advanced Synthesis Techniques

The development of advanced synthesis techniques for 3-azabicyclo[3.2.0]heptanes has been reported, utilizing common chemicals through photochemical cyclization. This methodology underscores the chemical's role in facilitating rapid and efficient synthesis of complex structures, serving as foundational building blocks in the pharmaceutical industry (Denisenko et al., 2017).

Propiedades

IUPAC Name |

4-methyl-1-azabicyclo[2.2.1]heptan-3-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO.ClH/c1-7-2-3-8(5-7)4-6(7)9;/h2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDDSGXNHWHDNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCN(C1)CC2=O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2-Chloropyridin-3-yl)methyl]amino}ethanol](/img/structure/B2703826.png)

![1-{[(Tert-butoxycarbonyl)amino]acetyl}-4-(4-fluorophenyl)piperazine](/img/structure/B2703829.png)

![1-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)-4-pentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2703830.png)

![6-(tert-Butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2703831.png)

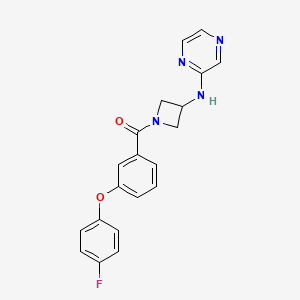

![8-(4-fluorophenyl)-4-oxo-N-(pyridin-3-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2703838.png)

![Ethyl 5-(2-cyclohexylacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2703839.png)

![1-(3-nitrophenyl)-N-[2-[2-[2-[(3-nitrophenyl)methylideneamino]ethoxy]ethoxy]ethyl]methanimine](/img/structure/B2703843.png)